Marbofloxacin Impurity D

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

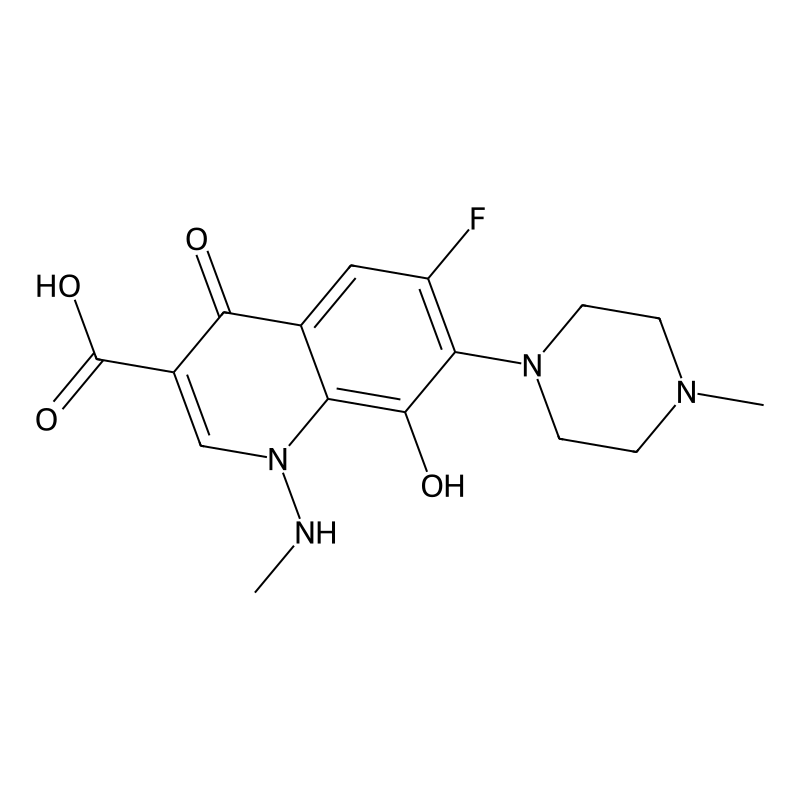

Marbofloxacin Impurity D, with the Chemical Abstracts Service number 117380-92-4, is a notable impurity of Marbofloxacin, a fluoroquinolone antibiotic. Its molecular formula is C₁₆H₁₉FN₄O₄, and it has a molecular weight of 350.34 g/mol. This compound exhibits significant bactericidal activity against a broad spectrum of aerobic Gram-negative bacteria and some Gram-positive bacteria, making it relevant in microbiological studies and pharmaceutical applications .

- Nucleophilic Substitution: The presence of fluorine in the structure allows for nucleophilic attack at the carbon adjacent to the fluorine atom.

- Hydrolysis: The ester or amide bonds can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids or amines.

- Oxidation: The compound can also be oxidized to form various derivatives, potentially altering its biological activity and stability.

These reactions are crucial for understanding its stability and degradation pathways in pharmaceutical formulations.

The biological activity of Marbofloxacin Impurity D is primarily characterized by its antibacterial properties. It has demonstrated:

- Bactericidal Activity: Effective against a wide range of bacteria, particularly those resistant to other antibiotics.

- Mechanism of Action: Similar to other fluoroquinolones, it inhibits bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and repair .

The compound's efficacy in treating infections caused by resistant strains highlights its potential utility in clinical applications.

Marbofloxacin Impurity D finds applications primarily in:

- Pharmaceutical Development: Used as a reference standard in analytical laboratories to assess the purity of Marbofloxacin formulations.

- Microbiological Research: Investigated for its antibacterial properties against various pathogens.

- Quality Control: Essential for ensuring compliance with regulatory standards in pharmaceutical manufacturing .

Interaction studies involving Marbofloxacin Impurity D focus on its compatibility with other drugs and potential synergistic effects. Key points include:

- Drug Interactions: Studies indicate that it may interact with other antibiotics or medications affecting bacterial resistance patterns.

- Synergistic Effects: Research is ongoing to explore potential combinations with other antimicrobial agents to enhance efficacy against resistant strains .

Understanding these interactions is vital for optimizing therapeutic strategies.

Marbofloxacin Impurity D shares structural similarities with several other fluoroquinolone compounds. Here are some notable comparisons:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ciprofloxacin | C₁₈H₁₈FN₃O₁₊ | Broad-spectrum activity; commonly used for UTIs |

| Norfloxacin | C₁₈H₁₈FN₃O₃ | Effective against Gram-negative bacteria; less potent than Marbofloxacin |

| Ofloxacin | C₁₈H₁₈FN₃O₄ | Has a broader spectrum; used for respiratory infections |

| Levofloxacin | C₁₈H₂₀FN₃O₄ | S-enantiomer of Ofloxacin; increased potency against Streptococcus pneumoniae |

Marbofloxacin Impurity D is unique due to its specific structural modifications that confer distinct antibacterial properties, particularly its effectiveness against certain resistant bacterial strains.

Reverse-Phase High Performance Liquid Chromatography

Reverse-phase high performance liquid chromatography represents the most widely adopted approach for Marbofloxacin Impurity D analysis, offering excellent separation efficiency and reproducibility. The technique exploits the hydrophobic interactions between the impurity and the stationary phase, providing optimal retention and resolution characteristics [1] [2].

Column Selection and Optimization

The selection of appropriate stationary phases is critical for achieving baseline separation of Marbofloxacin Impurity D from the parent compound and other related substances. Octadecylsilyl-bonded silica gel columns, particularly those with 150 × 4.6 millimeter dimensions and 5 micrometer particle size, demonstrate superior performance for this application [1]. The Inertsil Octadecylsilyl-3 column has been extensively validated and shows excellent peak symmetry with theoretical plate counts exceeding 5000 [1].

Mobile Phase Composition and Gradient Programming

The mobile phase composition requires careful optimization to achieve adequate retention while maintaining peak resolution. A binary gradient system consisting of 0.1% formic acid in 10 millimolar ammonium formate buffer (Mobile Phase A) and 0.1% formic acid in methanol (Mobile Phase B) provides optimal separation conditions [1]. The gradient program initiates with 90% Mobile Phase A, transitions to 60% over 12 minutes, and returns to initial conditions for re-equilibration [1].

Flow Rate and Temperature Considerations

Optimal chromatographic performance is achieved at flow rates between 1.0 and 1.5 milliliters per minute, with column temperature maintained at 25°C to ensure reproducible retention times and peak shapes [1] [3]. Higher flow rates may compromise resolution, while lower rates extend analysis time without significant improvement in separation quality.

Mixed-Mode Chromatography Using Obelisc R and Primesep D Columns

Mixed-mode chromatography represents an advanced analytical approach that combines multiple retention mechanisms within a single stationary phase, offering unique selectivity advantages for fluoroquinolone impurity analysis [2] [4].

Obelisc R Column Technology

The Obelisc R column incorporates tri-modal separation mechanisms, combining reversed-phase, cation-exchange, and anion-exchange interactions through embedded functional groups [2] [5]. This stationary phase demonstrates exceptional versatility in separating Marbofloxacin and its related impurities by utilizing different retention mechanisms simultaneously [2].

The analytical conditions for Obelisc R separation involve gradient elution with acetonitrile concentration increasing from 0% to 25% over 6 minutes, followed by a further increase to 70% over 14 minutes [2]. The buffer system employs formic acid concentration gradient from 0.05% to 0.3%, providing optimal ionization control for the fluoroquinolone compounds [2].

Primesep D Column Applications

Primesep D columns feature basic ion-pairing groups embedded within long ligand chains, specifically designed for direct analysis of complex matrices [4] [6]. The stationary phase excludes high-molecular-weight components while retaining hydrophobic and acidic analytes through combined reversed-phase and anion-exchange mechanisms [4].

The analytical methodology employs isocratic elution with acetonitrile-water mixtures containing sulfuric acid buffer at pH 2.5 [2]. This approach provides excellent peak shape and resolution for Marbofloxacin Impurity D while maintaining compatibility with mass spectrometric detection [4].

Advantages of Mixed-Mode Approaches

Mixed-mode chromatography offers several distinct advantages over conventional reversed-phase methods:

- Enhanced selectivity through multiple retention mechanisms operating simultaneously [7] [8]

- Improved peak capacity allowing separation of compounds with similar hydrophobic properties [7]

- Reduced analysis time through optimized retention patterns [2]

- Compatibility with diverse mobile phase compositions including volatile buffers for liquid chromatography-mass spectrometry analysis [4]

Liquid Chromatography-Tandem Mass Spectrometry for Trace Quantification

Liquid chromatography-tandem mass spectrometry provides the highest sensitivity and specificity for Marbofloxacin Impurity D quantification, particularly valuable for trace-level determinations and pharmacokinetic studies [9] [10].

Mass Spectrometric Conditions

The mass spectrometric analysis employs electrospray ionization in positive mode, generating the protonated molecular ion at mass-to-charge ratio 351.1 [M+H]⁺ [9] [11]. The fragmentation pattern produces characteristic product ions at 333.1 [M+H-H₂O]⁺ and 307.1 [M+H-CO₂]⁺, which serve as quantification and qualification transitions respectively [11].

Selected Reaction Monitoring Optimization

Selected reaction monitoring parameters require optimization to achieve maximum sensitivity while maintaining specificity. The quantification transition 351.1 → 333.1 demonstrates optimal signal-to-noise ratios, while the confirmation transition 351.1 → 307.1 provides additional structural verification [11]. Collision energies between 15 and 25 electron volts optimize fragmentation efficiency for both transitions [10].

Chromatographic Separation for Liquid Chromatography-Mass Spectrometry

The chromatographic separation for liquid chromatography-tandem mass spectrometry analysis utilizes shorter columns (50 × 2.1 millimeters) with smaller particle sizes (3.5 micrometers) to reduce analysis time while maintaining resolution [9]. Mobile phases consisting of 0.1% formic acid in water and acetonitrile provide optimal ionization efficiency and peak shape [9].

Detection Parameters

Ultraviolet Detection Optimization

Ultraviolet detection represents the primary detection mode for routine Marbofloxacin Impurity D analysis, offering excellent sensitivity and universal applicability across different analytical platforms [1] [3].

Wavelength Selection and Optimization

The optimal detection wavelength for Marbofloxacin Impurity D analysis ranges from 315 to 327 nanometers, corresponding to the maximum absorbance of the quinolone chromophore [1] [12]. This wavelength provides excellent sensitivity while minimizing interference from excipients and mobile phase components [1].

Secondary detection wavelengths at 270 and 296 nanometers offer additional selectivity for peak purity assessment and method development optimization [13]. The diode array detection capability enables simultaneous monitoring at multiple wavelengths, enhancing method robustness and specificity [1].

Detection Limits and Sensitivity

Under optimized ultraviolet detection conditions, the limit of detection ranges from 0.25 to 1.0 micrograms per milliliter, while the limit of quantification typically falls between 0.81 and 1.18 micrograms per milliliter [14] [12]. These sensitivity levels meet pharmaceutical industry requirements for impurity testing and quality control applications [1] [3].

Diode Array Detection Applications

Diode array detection provides enhanced analytical capabilities through simultaneous spectrum acquisition across the ultraviolet-visible range, enabling comprehensive peak purity assessment and impurity identification [1] [15].

Spectral Characteristics

Marbofloxacin Impurity D exhibits characteristic absorption maxima at 327 nanometers with secondary peaks at 270 and 296 nanometers [1]. The spectral profile demonstrates the typical fluoroquinolone absorption pattern with distinct vibrational fine structure indicative of the extended conjugated system [16].

Peak Purity Analysis

Diode array detection enables real-time peak purity assessment through spectral comparison algorithms. The purity analysis compares spectra acquired across the chromatographic peak, identifying potential co-eluting impurities or degradation products [1]. This capability is essential for method validation and forced degradation studies [17].

Mass Spectrometry Transitions and Fragmentation Patterns

Mass spectrometric detection provides unequivocal identification and quantification through characteristic fragmentation patterns and accurate mass measurements [9] [10].

Precursor Ion Characteristics

The protonated molecular ion of Marbofloxacin Impurity D appears at mass-to-charge ratio 351.1435 under high-resolution mass spectrometric conditions, confirming the molecular formula C₁₆H₁₉FN₄O₄ [18] [19]. The isotope pattern demonstrates characteristic fluorine and nitrogen contributions consistent with the expected elemental composition [18].

Product Ion Formation and Mechanisms

The primary fragmentation pathway involves loss of water molecules, generating the product ion at mass-to-charge ratio 333.1. This transition corresponds to elimination of the hydroxyl group, producing a stabilized quinolone cation [20] [11]. The secondary fragmentation involves decarboxylation, yielding the product ion at mass-to-charge ratio 307.1 [11].

Multiple Reaction Monitoring Parameters

Optimized multiple reaction monitoring parameters include collision energies of 20 and 25 electron volts for the primary and secondary transitions respectively [10]. These conditions provide maximum signal intensity while maintaining selectivity against interfering matrix components [21].

Method Validation per International Conference on Harmonization Guidelines

Linearity Assessment and Acceptance Criteria

Linearity validation demonstrates the proportional relationship between detector response and analyte concentration across the analytical range, following International Conference on Harmonization Q2 guidelines [22] [23].

Calibration Range and Concentration Levels

The linearity assessment covers concentrations from 0.05% to 2.0% relative to the Marbofloxacin active pharmaceutical ingredient concentration, encompassing the expected impurity levels in pharmaceutical formulations [1] . A minimum of five concentration levels spanning 50% to 150% of the target concentration ensures adequate statistical evaluation [25].

Statistical Evaluation and Acceptance Criteria

Linear regression analysis demonstrates correlation coefficients exceeding 0.995, with typical values ranging from 0.997 to 0.999 [1] [14]. The regression line slope, y-intercept, and residual standard deviation undergo statistical evaluation to confirm linearity across the analytical range [25]. Analysis of variance testing confirms the statistical significance of the linear relationship with p-values less than 0.05 [25].

Precision Evaluation

Precision assessment encompasses repeatability, intermediate precision, and reproducibility studies conducted under varying analytical conditions [26] [27].

Repeatability Studies

Repeatability evaluation involves analysis of six replicate preparations at 100% of the target concentration, performed by the same analyst using identical equipment and reagents [1] [14]. The relative standard deviation must not exceed 2.0% to demonstrate acceptable method precision [1]. Typical results range from 0.8% to 1.5% relative standard deviation, indicating excellent method repeatability .

Intermediate Precision Assessment

Intermediate precision studies evaluate method performance across different days, analysts, and analytical systems [26]. The acceptance criterion requires relative standard deviation values below 3.0%, with typical results demonstrating 1.2% to 2.4% variability . This assessment confirms method robustness under routine laboratory conditions [27].

Accuracy Determination Through Recovery Studies

Accuracy validation demonstrates the closeness of measured values to true values through recovery studies and standard addition techniques [28] [29].

Recovery Study Design

Recovery studies involve spiking placebo formulations with known amounts of Marbofloxacin Impurity D at concentrations spanning 80% to 120% of the target level [1]. The spiked samples undergo the complete analytical procedure, and recovery percentages are calculated by comparing measured to theoretical concentrations [28].

Acceptance Criteria and Performance

Recovery values must fall within 98.0% to 102.0% of the theoretical concentration to demonstrate acceptable accuracy [1] [14]. Typical results demonstrate recoveries between 99.2% and 101.8%, with relative standard deviations below 2.0% . This performance meets pharmaceutical industry standards for impurity quantification methods [30].

Statistical Evaluation of Accuracy Data

Statistical analysis includes calculation of mean recovery, standard deviation, and confidence intervals for each concentration level [29]. The overall accuracy assessment considers the bias from 100% recovery and evaluates statistical significance through appropriate hypothesis testing [30].